REACTION_CXSMILES
|
CS(C)=O.[CH:5]([C:7]1[O:11][C:10](B(O)O)=[CH:9][CH:8]=1)=[O:6].C([O-])(=O)C.[K+].I[C:21]1[CH:22]=[C:23]2[C:28](=[CH:29][CH:30]=1)[N:27]=[CH:26][NH:25][C:24]2=[O:31]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[O:31]=[C:24]1[C:23]2[C:28](=[CH:29][CH:30]=[C:21]([C:10]3[O:11][C:7]([CH:5]=[O:6])=[CH:8][CH:9]=3)[CH:22]=2)[N:27]=[CH:26][NH:25]1 |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
1400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
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C(=O)C1=CC=C(O1)B(O)O
|
Name
|
[HP(t-Bu)3]BF4
|
Quantity
|
840 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
680 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
potassium acetate
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C2C(NC=NC2=CC1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed for 30 min at ambient temperature
|
Duration
|
30 min
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
STIRRING
|
Details
|
was stirred for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was heated to 80±5° C. (internal temperature)
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction (HPLC)
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was hot-filtered
|
Type
|
ADDITION
|
Details
|
hot water (400 mL, 80±5° C.) was added into the filtrate
|
Type
|
TEMPERATURE
|
Details
|
This was slowly cooled to 0-15° C.
|
Type
|
CUSTOM
|
Details
|
(solid started to precipitate at 70° C. (internal temperature))
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with H2O (80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with MeCN (60 mL), and dried in vacuo at 60±5° C. for 6 h
|
Duration
|
6 h
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC=NC2=CC=C(C=C12)C1=CC=C(O1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 144 mmol | |
AMOUNT: MASS | 34.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |